An In-depth Technical Guide to 2-Fluorobenzylamine: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 2-Fluorobenzylamine: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorobenzylamine is a versatile fluorinated organic compound that serves as a crucial building block in modern medicinal chemistry and drug discovery. The presence of a fluorine atom on the benzene ring imparts unique physicochemical properties that are highly desirable in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and key applications of 2-Fluorobenzylamine, with a focus on its role in the development of compounds targeting neurological disorders. Detailed experimental protocols for its synthesis and its utilization in the preparation of biologically active molecules are presented, alongside workflow visualizations to aid in understanding the synthetic pathways.
Chemical Structure and Properties
2-Fluorobenzylamine, with the CAS number 89-99-6, is a primary amine characterized by a benzyl group substituted with a fluorine atom at the ortho position of the phenyl ring.[1][2][3] This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for drug design.[1]
The key chemical and physical properties of 2-Fluorobenzylamine are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₇H₈FN | [1][3] |
| Molecular Weight | 125.14 g/mol | [3][4] |
| CAS Number | 89-99-6 | [1][3] |
| Appearance | Colorless to light orange/yellow liquid | [1][5] |
| Boiling Point | 73-75 °C at 13 mmHg | |
| Density | 1.095 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.517 | |
| Flash Point | 67 °C (152.6 °F) - closed cup | [4] |
| Purity | ≥ 96-98% | |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |
| Solubility | Soluble in common organic solvents. | |
| InChI Key | LRFWYBZWRQWZIM-UHFFFAOYSA-N | [6] |
| SMILES | NCc1ccccc1F | [4] |
Synthesis of 2-Fluorobenzylamine
A common and efficient method for the synthesis of 2-Fluorobenzylamine is the reduction of 2-fluorobenzonitrile. This transformation can be achieved using various reducing agents, with a notable example being the use of potassium borohydride (KBH₄) in the presence of a catalyst like copper(II) chloride (CuCl₂).
Detailed Experimental Protocol: Reduction of 2-Fluorobenzonitrile
This protocol outlines the laboratory-scale synthesis of 2-Fluorobenzylamine from 2-fluorobenzonitrile.[2]
Materials:
-
2-fluorobenzonitrile
-
Potassium borohydride (KBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated saline solution
-
Round-bottom flask (10 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plate and chamber
-
Dichloromethane (DCM) and Methanol (MeOH) for TLC mobile phase
Procedure:
-
To a 10 mL round-bottom flask, add 2-fluorobenzonitrile (0.15 g, 1 mmol), potassium borohydride (0.17 g, 3 mmol), and copper(II) chloride (0.03 g, 0.25 mmol).[2]
-
Add an 80% isopropanol solution (1.6 mL of isopropanol and 0.4 mL of water) to the flask.[2]
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to 60 °C with continuous stirring.[2]
-
Monitor the progress of the reaction by TLC using a mobile phase of DCM:MeOH (10:1). The reaction is typically complete within 8 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature (25 °C).[2]
-
Remove the solvent under reduced pressure using a rotary evaporator.[2]
-
To the residue, add ethyl acetate (5 mL) and transfer the mixture to a separatory funnel.[2]
-
Wash the organic layer sequentially with water (1 mL) and saturated saline solution (1 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 2-Fluorobenzylamine.[2]
Applications in Drug Discovery and Organic Synthesis
2-Fluorobenzylamine is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique structural and electronic properties make it a key component in the development of novel drug candidates.[1]
Synthesis of Anticonvulsant Agents: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine
2-Fluorobenzylamine has been utilized in the synthesis of purine derivatives with demonstrated anticonvulsant activity. A notable example is 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.
A general protocol for the N-alkylation of a purine ring with a benzylamine followed by amination is described below.
General Experimental Protocol: N-Alkylation and Amination of Purines
Materials:
-
6-Chloropurine
-
2-Fluorobenzylamine
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Methylamine solution
-
Standard laboratory glassware for organic synthesis
Procedure:
-
N9-Alkylation: Dissolve 6-chloropurine and a slight excess of 2-Fluorobenzylamine in an anhydrous solvent such as DMF. Add a suitable base (e.g., potassium carbonate) and heat the mixture with stirring. The reaction progress can be monitored by TLC. After completion, the reaction is worked up by extraction and purified by column chromatography to isolate the N9-alkylated intermediate, 6-chloro-9-(2-fluorobenzyl)-9H-purine.
-
Amination: The isolated 6-chloro-9-(2-fluorobenzyl)-9H-purine is then dissolved in a suitable solvent and treated with an excess of methylamine solution. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC). The final product, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, is then isolated and purified, often by crystallization or column chromatography.
Synthesis of Spirohydantoin-Based MCH-R1 Antagonists
2-Fluorobenzylamine has also been employed in the synthesis and structure-activity relationship (SAR) studies of a series of substituted spirohydantoins. These compounds have been investigated as antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), a target for the treatment of obesity.
The synthesis of spirohydantoins from ketones, amines, cyanide, and ammonium carbonate is known as the Bucherer-Bergs reaction.
General Experimental Protocol: Bucherer-Bergs Synthesis of Spirohydantoins
Materials:
-
A suitable ketone starting material
-
2-Fluorobenzylamine
-
Potassium cyanide (KCN) or another cyanide source
-
Ammonium carbonate ((NH₄)₂CO₃)
-
A suitable solvent (e.g., ethanol, water)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a suitable reaction vessel, a mixture of the ketone, 2-Fluorobenzylamine, potassium cyanide, and ammonium carbonate is prepared in a solvent such as aqueous ethanol.
-
The reaction mixture is heated, often under reflux, for a period of several hours to days. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the spirohydantoin product often precipitates from the solution.
-
The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent to yield the desired substituted spirohydantoin.
Safety and Handling
2-Fluorobenzylamine is classified as a corrosive substance and can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Safety Precautions:
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate aerosols, a respirator with an appropriate filter is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] It is recommended to store under an inert atmosphere.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.
Conclusion
2-Fluorobenzylamine is a chemical intermediate of significant value to the scientific and drug development communities. Its unique properties, conferred by the ortho-fluorine substitution, make it a versatile building block for the synthesis of complex and biologically active molecules. The detailed synthetic protocols provided in this guide for both 2-Fluorobenzylamine itself and its derivatives offer a practical resource for researchers. As the demand for novel therapeutics continues to grow, the importance of key synthons like 2-Fluorobenzylamine in the drug discovery pipeline is set to increase.
References
- 1. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
